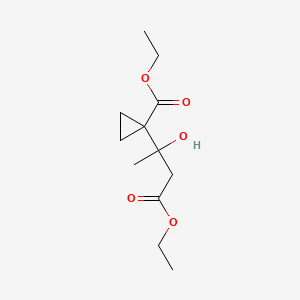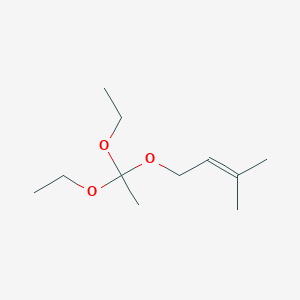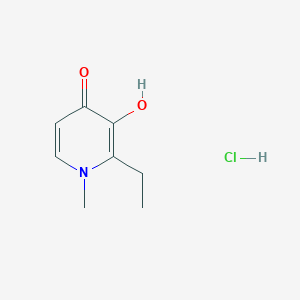
ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate
描述
ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate: is an organic compound with a complex structure that includes a cyclopropane ring, an ethoxycarbonyl group, and a beta-hydroxy-beta-methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate typically involves multiple steps. One common method includes the reaction of a cyclopropane derivative with ethyl chloroformate in the presence of a base to introduce the ethoxycarbonyl group. The beta-hydroxy-beta-methyl group can be introduced through a subsequent reaction with a suitable reagent such as a Grignard reagent or an organolithium compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .
化学反应分析
Types of Reactions: ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The beta-hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the beta-hydroxy position.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of a beta-keto ester.
Reduction: Formation of a beta-hydroxy alcohol.
Substitution: Formation of substituted cyclopropane derivatives.
科学研究应用
Chemistry: ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving cyclopropane rings and beta-hydroxy groups. It may also serve as a model compound for studying the metabolism of similar structures in living organisms .
Medicine: The compound’s unique structure may allow for the design of drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties .
作用机制
The mechanism of action of ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The beta-hydroxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and specificity .
相似化合物的比较
- Ethyl 2-ethoxycarbonyl-3-hydroxy-3-methylbutanoate
- Methyl 1-ethoxycarbonyl-2-hydroxy-2-methylcyclopropanepropanoate
- Propyl 1-ethoxycarbonyl-2-hydroxy-2-methylcyclopropanepropanoate
Uniqueness: ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate is unique due to the presence of both a cyclopropane ring and a beta-hydroxy-beta-methyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications .
属性
分子式 |
C12H20O5 |
|---|---|
分子量 |
244.28 g/mol |
IUPAC 名称 |
ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H20O5/c1-4-16-9(13)8-11(3,15)12(6-7-12)10(14)17-5-2/h15H,4-8H2,1-3H3 |
InChI 键 |
XBASGZSGANOPDX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C)(C1(CC1)C(=O)OCC)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridine](/img/structure/B8568780.png)

![N-(3-bromophenyl)-7-methoxypyrido[4,3-d]pyrimidin-4-amine](/img/structure/B8568783.png)
![tert-Butyl 3-{[2-(pyridin-3-yl)ethyl]amino}benzoate](/img/structure/B8568794.png)


![1H-Indole-1-acetic acid, 7-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl-](/img/structure/B8568816.png)






